molecular formula C20H30BNO4 B13146131 Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate CAS No. 2304631-55-6

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B13146131
CAS No.: 2304631-55-6
M. Wt: 359.3 g/mol
InChI Key: HJUWVGGXQPIXLA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .

Biological Activity

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring and a dioxaborolane moiety. Its molecular formula is C20H30BNO4C_{20}H_{30}BNO_4 and it features the following functional groups:

  • Pyrrolidine : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Dioxaborolane : A boron-containing structure that enhances the compound's reactivity and potential as a drug candidate.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight359.47 g/mol
CAS Number127263807
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly enzymes involved in neurodegenerative diseases and cancer.

  • Inhibition of GSK-3β : Research indicates that this compound may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease. GSK-3β plays a crucial role in the phosphorylation of tau proteins and the formation of neurofibrillary tangles .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers such as nitric oxide (NO) and cytokines (IL-6, TNF-α) in cellular models . This suggests potential applications in treating neuroinflammation associated with neurodegenerative disorders.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in models of tau-induced neurodegeneration. The results demonstrated that the compound restored cell viability significantly after treatment with okadaic acid, indicating its potential as a therapeutic agent against tau pathology .

Cancer Cell Motility Inhibition

Another investigation focused on the compound's ability to inhibit cancer cell motility. The results highlighted that at concentrations of 10 µM, this compound effectively reduced the motility of tumorigenic cells while sparing non-tumorigenic cells . This selective action underscores its potential utility in cancer therapies.

Table 2: Summary of Biological Activities

Activity TypeEffect ObservedReference
GSK-3β InhibitionIC50 = 70 nM
NeuroprotectionRestored cell viability
Anti-inflammatoryReduced NO and cytokines
Cancer Cell MotilityInhibited at 10 µM

ADME Properties

The pharmacokinetic profile of this compound has been assessed through various studies:

  • Absorption : The compound exhibits good permeability across biological membranes.
  • Distribution : It shows favorable distribution characteristics in tissues.
  • Metabolism : Preliminary studies indicate metabolic stability with minimal interactions with cytochrome P450 enzymes.
  • Excretion : Further studies are required to fully understand the excretion pathways.

Toxicological Profile

Toxicological assessments have indicated that this compound has low cytotoxicity at therapeutic concentrations (IC50 > 100 μM on neuronal cells) . However, caution is advised due to potential irritant properties noted in safety data sheets .

Properties

CAS No.

2304631-55-6

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H30BNO4/c1-7-24-17(23)20(12-13-22(6)14-20)15-8-10-16(11-9-15)21-25-18(2,3)19(4,5)26-21/h8-11H,7,12-14H2,1-6H3

InChI Key

HJUWVGGXQPIXLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(C3)C)C(=O)OCC

Origin of Product

United States

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